molecular formula C8H8ClNO5S B080292 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid CAS No. 14293-50-6

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid

Cat. No.: B080292
CAS No.: 14293-50-6
M. Wt: 265.67 g/mol
InChI Key: LMXUPTBLYNTETM-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8ClNO5S. It is a derivative of benzoic acid and contains chloro, methoxy, and sulfamoyl functional groups. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid typically involves the chlorination of 2-methoxybenzoic acid followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines

Scientific Research Applications

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The chloro and methoxy groups may enhance binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid
  • 2-Methoxy-4-chloro-5-sulfamoylbenzoic acid
  • 4-Chloro-5-sulfamoylsalicylic acid

Uniqueness

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced solubility, stability, and binding affinity to certain molecular targets .

Properties

IUPAC Name

4-chloro-2-methoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXUPTBLYNTETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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